

Synthesis of Water-Soluble Prodrugs of BMS-191011: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and rationale behind the development of water-soluble prodrugs of **BMS-191011**, a potent maxi-K channel opener investigated for post-stroke neuroprotection. The core challenge addressed is the poor aqueous solubility of **BMS-191011**, which hinders its clinical development. The solution explored is a prodrug strategy, specifically the synthesis of a deoxycarnitine ester of **BMS-191011**, to enhance water solubility and facilitate intravenous administration.

Rationale for Prodrug Development

BMS-191011 is a promising neuroprotective agent, but its low water solubility presents a significant formulation challenge. To overcome this limitation, a prodrug approach was adopted to transiently modify the physicochemical properties of the parent drug. The ideal prodrug would exhibit improved aqueous solubility for formulation purposes, remain stable in solution, and efficiently convert back to the active parent drug, **BMS-191011**, in vivo.



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Caption: Logical workflow for the prodrug approach for BMS-191011.

Data Summary

A variety of water-soluble prodrugs of **BMS-191011** were synthesized and evaluated. The deoxycarnitine ester prodrug was selected for further evaluation based on its favorable properties. While the precise quantitative data from the primary literature is not publicly available, the following table summarizes the reported qualitative and semi-quantitative findings.

Compound	Aqueous Solubility	Chemical Stability	Conversion to BMS-191011 in Human Plasma	Key Findings
BMS-191011	Very Low	-	-	Potent maxi-K channel opener with neuroprotective effects, but limited by poor solubility.[1]
Deoxycarnitine Ester Prodrug (11c)	Significantly Enhanced	Superior	Efficient Cleavage	Selected as a clinical candidate due to its overall favorable profile. [2]

Experimental Protocols

While the specific, detailed experimental protocol for the synthesis of the deoxycarnitine ester of **BMS-191011** is not publicly available, a general representative procedure for the esterification of a phenolic compound with a carnitine derivative is outlined below. This protocol is based on standard esterification methods involving carnitine.

Representative Protocol: Synthesis of a Carnitine Ester Prodrug



This protocol describes a general two-step process: activation of the carnitine derivative and subsequent esterification with the phenolic hydroxyl group of the parent drug.

Materials:

- Parent drug with a phenolic hydroxyl group (e.g., BMS-191011)
- Deoxycarnitine hydrochloride
- · Thionyl chloride or Oxalyl chloride
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Pyridine or another suitable base
- Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
- Reagents for purification (e.g., silica gel for chromatography, solvents for recrystallization)

Procedure:

- Activation of Deoxycarnitine:
 - Suspend deoxycarnitine hydrochloride in an anhydrous solvent such as dichloromethane.
 - Add a catalytic amount of anhydrous DMF.
 - Slowly add an activating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
 - Stir the reaction mixture at room temperature until the formation of the acid chloride is complete (monitor by IR spectroscopy).
 - Remove the solvent and excess reagent under reduced pressure to obtain the crude deoxycarnitine acid chloride.
- Esterification:
 - Dissolve the parent drug (BMS-191011) in an anhydrous solvent like pyridine or a mixture of dichloromethane and a non-nucleophilic base.



- Cool the solution to 0 °C.
- Slowly add a solution of the deoxycarnitine acid chloride in an anhydrous solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
- Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel or by preparative HPLC.
 - Further purification can be achieved by recrystallization from a suitable solvent system to yield the final deoxycarnitine ester prodrug.

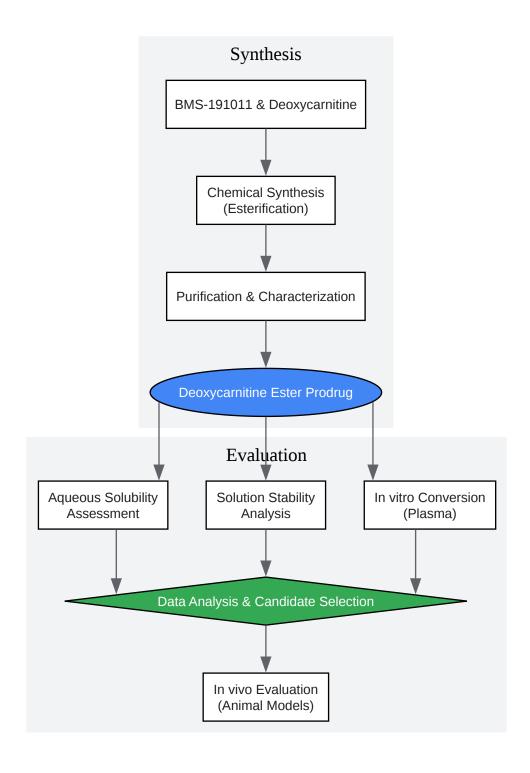
Characterization:

- Confirm the structure of the synthesized prodrug using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
- Determine the purity of the final compound by HPLC.

Experimental Workflow

The overall workflow for the synthesis and evaluation of water-soluble prodrugs of **BMS-191011** is depicted in the following diagram.





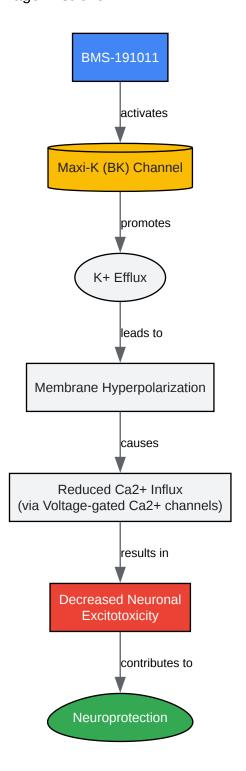
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Caption: Experimental workflow for prodrug synthesis and evaluation.

Signaling Pathway



BMS-191011 exerts its neuroprotective effects by acting as an opener of large-conductance calcium-activated potassium channels (maxi-K or BK channels). The opening of these channels in neurons leads to hyperpolarization of the cell membrane, which can reduce excitotoxicity, a key mechanism of neuronal damage in stroke.



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Caption: Signaling pathway of BMS-191011 as a maxi-K channel opener.

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- 2. Synthesis of water-soluble prodrugs of BMS-191011: a maxi-K channel opener targeted for post-stroke neuroprotection PubMed [pubmed.ncbi.nlm.nih.gov]
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